molecular formula C18H27ClN2 B4761528 1-(2-chlorobenzyl)-4-cycloheptylpiperazine

1-(2-chlorobenzyl)-4-cycloheptylpiperazine

Cat. No. B4761528
M. Wt: 306.9 g/mol
InChI Key: AEEXLWFEWQZBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-cycloheptylpiperazine (CBP) is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. CBP is a versatile compound that exhibits a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-cycloheptylpiperazine exhibits a wide range of biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-4-cycloheptylpiperazine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its pharmacological effects are well-documented. However, 1-(2-chlorobenzyl)-4-cycloheptylpiperazine also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well-characterized.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-4-cycloheptylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has also been investigated as a potential treatment for neuropathic pain. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-cycloheptylpiperazine is a synthetic compound that exhibits a wide range of biochemical and physiological effects. Its potential therapeutic applications have gained significant attention in the scientific community. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has been shown to have antidepressant, anxiolytic, and anticonvulsant effects, and it has been investigated for its potential use in the treatment of neuropathic pain and schizophrenia. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine and to identify any potential side effects associated with its use.

Scientific Research Applications

1-(2-chlorobenzyl)-4-cycloheptylpiperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cycloheptylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2/c19-18-10-6-5-7-16(18)15-20-11-13-21(14-12-20)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEXLWFEWQZBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-4-cycloheptylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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